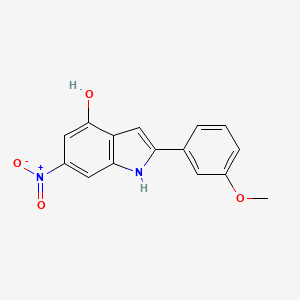
2-(3-methoxyphenyl)-6-nitro-1H-indol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methoxyphenyl)-6-nitro-1H-indol-4-ol: 3-methoxyphenethylamine , has the molecular formula C9H9NO. It features a substituted indole ring with a methoxy group (–OCH3) and a nitro group (–NO2) at specific positions. This compound exhibits interesting properties due to its aromatic structure and functional groups .
Preparation Methods
Synthetic Routes::
Pictet-Spengler Reaction:
Palladium-Catalyzed Intramolecular Coupling:
- While not widely produced industrially, 3-methoxyphenethylamine can be synthesized on a laboratory scale using the methods mentioned above.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can yield reduced derivatives of 3-methoxyphenethylamine.
Substitution: Substitution reactions at the aromatic ring can modify the compound’s structure.
Oxidation: Reagents like potassium permanganate (KMnO) or chromic acid (HCrO) are commonly used.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) can reduce the nitro group.
Substitution: Various electrophiles (e.g., halogens, acyl chlorides) can be used for substitution reactions.
- Oxidation may yield hydroxylated or carboxylated derivatives.
- Reduction can lead to amino derivatives.
- Substitution reactions result in various substituted indole derivatives.
Scientific Research Applications
Chemistry: 3-Methoxyphenethylamine serves as a building block for indole-based compounds in medicinal chemistry and materials science.
Biology: It may act as a ligand for receptors or enzymes.
Medicine: Research explores its potential as an anticancer agent or neurotransmitter modulator.
Industry: Limited industrial applications, but it contributes to the development of novel materials.
Mechanism of Action
- The exact mechanism remains an active area of research.
- Potential molecular targets include receptors, enzymes, or signaling pathways.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C15H12N2O4 |
|---|---|
Molecular Weight |
284.27 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-6-nitro-1H-indol-4-ol |
InChI |
InChI=1S/C15H12N2O4/c1-21-11-4-2-3-9(5-11)13-8-12-14(16-13)6-10(17(19)20)7-15(12)18/h2-8,16,18H,1H3 |
InChI Key |
NGHCTLFOUHXQQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC3=C(N2)C=C(C=C3O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(4-methoxyphenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11043179.png)
![4-amino-N-{2-[(3-phenylprop-2-yn-1-yl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11043187.png)
![N-{1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl}benzamide](/img/structure/B11043194.png)
![8-(3-Chlorophenyl)-7-methyl-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11043199.png)
![N-[2-({2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}amino)-2-oxoethyl]benzamide](/img/structure/B11043214.png)
![5-(2-Naphthyl)[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B11043219.png)
![3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B11043222.png)
![N-acetyl-N-{2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}acetamide](/img/structure/B11043227.png)
![4-[4-(benzyloxy)phenyl]-7-hydroxy-1-(pentan-3-yl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11043234.png)
![N-(4-fluorophenyl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11043237.png)
![ethyl 4-[3-hydroxy-4-(4-methoxybenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11043241.png)
![1-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(4-chlorophenyl)urea](/img/structure/B11043248.png)
![2-(7-amino-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazin-3-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11043264.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(diphenylmethyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11043266.png)
